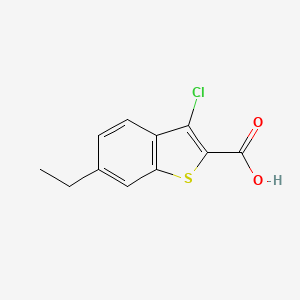

3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid

Description

Molecular Formula: C₁₁H₉ClO₂S Molecular Weight: 240.71 g/mol Structural Features: This compound consists of a benzothiophene core substituted with a chlorine atom at position 3, an ethyl group at position 6, and a carboxylic acid group at position 2.

Properties

IUPAC Name |

3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-2-6-3-4-7-8(5-6)15-10(9(7)12)11(13)14/h3-5H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTCOYZLFMTWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351000-45-8 | |

| Record name | 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyne with an alkynyl sulfide, followed by C–C cleavage of the carboxylic acid . This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure enables the development of more complex organic molecules, which can be utilized in various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

These reactions can yield various derivatives that may exhibit different chemical and biological properties.

Research indicates that this compound has notable biological activities, particularly:

- Antimicrobial Properties : It shows significant activity against bacterial strains such as Staphylococcus aureus, potentially inhibiting their growth by interfering with cell wall synthesis.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several benzothiophene derivatives, revealing that this compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, compared to a standard antibiotic with an MIC of 8 µg/mL.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| Control (standard antibiotic) | S. aureus | 8 |

Medical Applications

The compound is being explored for its potential therapeutic effects in drug development. Its unique properties may contribute to the creation of new pharmaceuticals targeting various diseases, including cancer and infections .

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis or metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiophene Core

Key Observations :

- Ethyl vs. Methyl : The ethyl group in the target compound increases hydrophobicity (logP ~2.5 estimated) compared to the methyl analog (logP ~2.0), influencing solubility and membrane permeability .

- Trifluoromethyl Substitution : The trifluoromethyl group in the C6 position (CAS 34576-95-9) introduces strong electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution reactions .

Functional Group Modifications

Key Observations :

- Carboxylic Acid vs. Ester : The ethyl ester derivative (CAS 227105-00-2) exhibits higher logP (~3.0) compared to the carboxylic acid form (logP ~2.5), making it more suitable for passive diffusion in biological systems .

- Carboxamide Derivatives : Substitution of the carboxylic acid with an amide group (e.g., CAS 548787-61-7) reduces acidity (pKa ~4.5 vs. ~2.8 for the acid) and enhances target binding in enzyme inhibition studies .

Extended Benzothiophene Systems

Key Observations :

- Naphtho-Fused Systems : The naphtho-thiophene derivative (CAS 351000-45-8) exhibits extended conjugation, leading to redshifted UV-Vis absorption (λmax ~320 nm vs. ~280 nm for the target compound) .

- Methoxy Substitution : The methoxy group in 6-chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 1624260-45-2) enhances solubility in polar solvents (e.g., logP ~1.8) but reduces metabolic stability .

Biological Activity

3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 240.71 g/mol. It belongs to the class of benzothiophene derivatives, which have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various bacterial strains, including Staphylococcus aureus. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic processes, leading to inhibited growth rates.

Case Study: Antimicrobial Screening

A study conducted by researchers involved synthesizing derivatives of benzothiophene and evaluating their antimicrobial efficacy. The screening identified several compounds with promising activity against S. aureus, highlighting the potential of benzothiophene derivatives, including this compound, as effective antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| Control (standard antibiotic) | S. aureus | 8 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects in preliminary studies. The mechanism is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Research Findings on Anticancer Properties

A study evaluated the effects of various benzothiophene derivatives on cancer cell lines. The results indicated that this compound could induce apoptosis in certain cancer cells through caspase activation and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| A549 (lung cancer) | 20 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor functions, leading to various biological effects.

Enzyme Interaction

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation. For example, it has been suggested that the compound could inhibit dehydrogenase enzymes, which play a vital role in energy metabolism.

Comparative Analysis with Similar Compounds

This compound can be compared to other benzothiophene derivatives regarding its biological activity and chemical properties.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Amino-1-benzothiophene-2-carbonitrile | Structure | Moderate antimicrobial |

| 3-Chloro-1-benzothiophene-2-carboxylic acid | Structure | Low anticancer |

The unique substitution pattern in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization and functionalization of benzothiophene precursors. For example, the Schmidt reaction is a common method, where a primary amine reacts with a chlorinated benzoic acid derivative in the presence of a base and organic solvent . Reaction optimization includes adjusting parameters like temperature (e.g., reflux conditions), solvent polarity (e.g., CH₂Cl₂ or MeCN), and stoichiometry of reagents (e.g., 1.2 equivalents of anhydrides for acylation). Purification often employs reverse-phase HPLC with gradient elution (e.g., methanol-water systems) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm; aromatic protons in the benzothiophene core at δ 6.8–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How are intermediates stabilized during multi-step synthesis?

Moisture- and oxygen-sensitive intermediates (e.g., anhydrides or chlorinated precursors) are handled under inert atmospheres (N₂/Ar) and stored at low temperatures (−20°C). Acid-binding agents like K₂CO₃ or phase-transfer catalysts like PEG-400 improve reaction efficiency in heterogeneous systems .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity challenges in electrophilic substitution reactions of the benzothiophene core?

Density Functional Theory (DFT) calculations predict electron density distribution, identifying reactive sites. For example, the ethyl group at position 6 acts as an electron-donating group, directing electrophiles to the 3-position. Molecular electrostatic potential (MEP) maps validate these predictions, guiding synthetic strategies .

Q. What strategies address conflicting NMR data in derivatives of this compound?

Contradictions arise from dynamic processes (e.g., rotamers) or solvent effects. Strategies include:

- Variable-temperature NMR to observe coalescence of split peaks.

- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Comparative analysis with structurally analogous compounds (e.g., 3-chloro-5,6-dimethoxy derivatives) to benchmark chemical shifts .

Q. How is ultrasound-assisted synthesis applied to improve yield in benzothiophene derivatives?

Ultrasound enhances reaction kinetics via cavitation, reducing reaction time from hours to minutes. For example, in one-pot syntheses, ultrasound promotes efficient coupling of salicylaldehydes with chlorinated quinoline esters, achieving yields >65% compared to conventional heating (40–50%) .

Q. What methodologies evaluate the biological activity of this compound in drug discovery?

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.

- Mechanistic studies : Fluorescence quenching to assess DNA gyrase inhibition or ROS generation assays .

- ADMET profiling : Computational tools predict pharmacokinetic properties (e.g., LogP, solubility) .

Data Analysis & Experimental Design

Q. How should researchers statistically validate contradictory results in purity assessments (e.g., HPLC vs. NMR)?

Apply paired t-tests or ANOVA to compare means from triplicate runs. For HPLC-NMR discrepancies, cross-validate with orthogonal methods like mass spectrometry. Outliers are scrutinized for sample degradation or column contamination .

Q. What protocols ensure reproducibility in scaling up benzothiophene syntheses?

- Design of Experiments (DoE) : Screen factors (e.g., catalyst loading, solvent volume) via fractional factorial designs.

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .

Emerging Research Directions

Q. How can advanced microspectroscopic techniques (e.g., ToF-SIMS) elucidate surface interactions of this compound in environmental chemistry?

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) maps molecular adsorption on indoor surfaces (e.g., silica or polymer coatings). This is critical for studying environmental fate and degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.